molecular formula C15H14N2O6 B15303063 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid

2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid

Cat. No.: B15303063
M. Wt: 318.28 g/mol
InChI Key: XDDOTKGQTFQWAX-UHFFFAOYSA-N
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Description

This compound features a 3-oxoisoindolin-5-yl core linked to a 2,6-dioxopiperidin-3-yl moiety via a methylene bridge and an ether-bound acetic acid group at the 5-position. Its synthesis involves alkylation of a hydroxyl-substituted isoindolinone precursor with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oxy]acetic acid

InChI

InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-1-2-9(23-7-13(19)20)5-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)

InChI Key

XDDOTKGQTFQWAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OCC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly its potential as an anti-cancer agent. The isoindolinone derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study :
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. It demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development in oncology .

Neuropharmacology

Research indicates that compounds with similar structures can influence neurotransmitter systems, making this compound a candidate for studying neurodegenerative diseases.

Case Study :
In a recent investigation, researchers explored the neuroprotective effects of related isoindolinone derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could mitigate cell death and promote survival pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, particularly those targeting specific biological pathways.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)Reference
N-AlkylationReflux in DMF85Synthetic Communications
Coupling ReactionPd/C catalyst90Journal of Organic Chemistry
HydrolysisAqueous NaOH95Tetrahedron Letters

Mechanism of Action

The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid involves its interaction with specific molecular targets. It acts as a ligand for cereblon, a protein involved in the ubiquitin-proteasome pathway . By binding to cereblon, the compound can modulate the degradation of target proteins, influencing various cellular processes .

Comparison with Similar Compounds

Key Structural Variants and Functional Modifications

The following table summarizes critical differences between the compound and its analogs:

Compound Name / ID Structural Difference Molecular Weight Functional Group Impact Potential Applications References
2-((2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)oxy)acetic acid Ether-linked acetic acid at isoindolin-5-yl position 358.28 Enhances solubility; enables conjugation via carboxylate PROTACs, cereblon-binding therapeutics
{4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]piperazin-1-yl}acetic acid Piperazine ring replaces ether oxygen; acetic acid linked via piperazine 402.34 Increases rigidity; may alter CRBN-binding affinity Kinase inhibitors, solubility modifiers
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid Carboxylic acid directly attached to isoindolin-5-yl (no ether spacer) 302.24 Higher acidity; reduced solubility in neutral pH Intermediate for conjugates or metal chelation
5-(3-Aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1,3-dione 3-Aminopropoxy chain at isoindolin-5-yl 369.34 Introduces primary amine for crosslinking; enhances hydrogen bonding Bioconjugation, fluorescent probes
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid Ether-linked acetic acid at isoindolin-4-yl (positional isomer) 358.28 Altered steric interactions; potential selectivity differences in target binding Structure-activity relationship studies

Biological Activity

2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid, also known by its CAS number 2680531-09-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C15H14N2O6C_{15}H_{14}N_{2}O_{6} with a molecular weight of 318.29 g/mol. The IUPAC name indicates the presence of a dioxopiperidine moiety and an isoindoline structure, which are critical for its biological activity.

PropertyValue
CAS Number2680531-09-1
Molecular FormulaC15H14N2O6
Molecular Weight318.29 g/mol
Purity97.00%

Anticancer Properties

Research indicates that compounds structurally related to 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindoline can inhibit specific cancer cell lines effectively. In vitro assays have demonstrated that these compounds can reduce cell proliferation in melanoma and colon cancer cell lines, with IC50 values ranging from 40 to 88 nM for related compounds .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell growth. This compound may target the BRAF V600E mutation, a common driver mutation in melanoma, by inhibiting its kinase activity. The structural components of the compound enhance binding affinity to the target proteins, thereby disrupting their function and leading to reduced cell viability .

Study on Melanoma Cells

In a study evaluating the antiproliferative effects of various compounds on A375 melanoma cells, it was found that those with similar structural features to 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid exhibited significant inhibition of cell growth. The results indicated that treatment with these compounds led to a decrease in phosphorylation levels of MEK and ERK, which are critical components in the MAPK signaling pathway .

Evaluation in Colon Cancer

Another study focused on Colo205 colon cancer cells demonstrated that similar compounds could induce apoptosis and inhibit proliferation effectively. The concentration-response curves indicated that these compounds were capable of inducing significant cytotoxicity at nanomolar concentrations .

Q & A

Q. What are the standard synthetic routes for 2-((2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)oxy)acetic acid?

The compound is synthesized via multi-step reactions involving condensation and functional group modifications. A common approach includes:

  • Step 1 : Reacting 2,6-dioxopiperidine derivatives with isoindolinone precursors under reflux conditions in acetic acid with sodium acetate as a catalyst .
  • Step 2 : Introducing the acetic acid moiety through nucleophilic substitution or ester hydrolysis.
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography ensures high purity (>95%) .

Q. How is the compound structurally characterized in research settings?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of the dioxopiperidine ring (δ 2.5–3.5 ppm for piperidine protons) and isoindolinone carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers at –20°C, away from moisture and light to prevent degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. How do researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • pH Adjustment : Solubility improves in slightly alkaline buffers (pH 7.4–8.0) due to deprotonation of the acetic acid group .

Advanced Research Questions

Q. How is the antiproliferative activity of this compound evaluated in cancer research?

  • In vitro assays : Use MTT or CellTiter-Glo® to measure IC50 values in cancer cell lines (e.g., MM1.S, HCT-116). Include positive controls (e.g., lenalidomide) and validate target engagement via Western blotting for ubiquitin-proteasome markers .
  • Dose-response curves : Test concentrations from 1 nM to 10 µM to assess potency and selectivity .

Q. What strategies are employed to design PROTACs using this compound as a warhead?

  • Linker Optimization : Attach polyethylene glycol (PEG) or alkyl chains to the acetic acid group to balance hydrophilicity and cell permeability .
  • E3 Ligase Recruitment : Conjugate with cereblon (CRBN)-binding moieties (e.g., thalidomide derivatives) to enhance target protein degradation efficiency .

Q. How can researchers reconcile contradictory data in antimicrobial or cytotoxic assays?

  • Strain-specific variability : Test across multiple bacterial strains (e.g., S. aureus vs. E. coli) or cancer cell lines to identify structure-activity relationships .
  • Assay conditions : Control for oxygen levels (aerobic vs. anaerobic), serum content, and incubation time, which may alter compound stability .

Q. What methods are used to improve metabolic stability for in vivo studies?

  • Deuterium Labeling : Replace labile hydrogens in the dioxopiperidine ring to slow hepatic metabolism .
  • Prodrug Derivatization : Mask the acetic acid group with ester prodrugs to enhance oral bioavailability .

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